4-butyl-N-methylaniline 4-butyl-N-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716424
InChI: InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3
SMILES:
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol

4-butyl-N-methylaniline

CAS No.:

Cat. No.: VC17716424

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-methylaniline -

Specification

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name 4-butyl-N-methylaniline
Standard InChI InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3
Standard InChI Key HGQUVYMHEGKTRL-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC

Introduction

Physical and Chemical Properties

Physicochemical Characteristics

Key properties of 4-butyl-N-methylaniline, as derived from experimental data, include:

PropertyValueSource Citation
Molecular Weight163.26 g/mol
Boiling Point264.3 ± 9.0 °C (predicted)
Density0.939 ± 0.06 g/cm³
SolubilitySlightly soluble in chloroform and ethyl acetate
pKa4.75 ± 0.10
AppearanceRed to dark brown oil

The compound’s low solubility in polar solvents and moderate acidity (pKa ~4.75) suggest utility in non-aqueous reaction environments .

Spectroscopic and Analytical Data

Fourier-transform infrared (FT-IR) and Raman spectroscopy studies of analogous N-methylaniline derivatives reveal characteristic N-H stretching vibrations near 3400 cm1^{-1} and aromatic C=C bonds at 1600–1500 cm1^{-1} . Nuclear magnetic resonance (NMR) spectra would likely show distinct shifts for the methyl group (δ\delta ~2.9 ppm) and butyl chain protons (δ\delta 0.8–1.5 ppm).

Synthesis and Production

Industrial Synthesis Pathways

4-Butyl-N-methylaniline is typically synthesized via:

  • Alkylation of N-methylaniline: Reaction of N-methylaniline with 1-bromobutane in the presence of a base (e.g., K2_2CO3_3) under reflux conditions .

  • Reductive Amination: Condensation of 4-butylbenzaldehyde with methylamine followed by reduction using catalysts like palladium on carbon .

Purification and Stability

The compound is purified via vacuum distillation to isolate the oily product. Storage at 2–8°C in amber glass containers is recommended to prevent degradation .

Applications in Industry and Research

Pharmaceutical Intermediate

4-Butyl-N-methylaniline serves as a precursor to substituted acetamides, which act as multidrug resistance (MDR) protein antagonists. These derivatives enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux from cancer cells .

Polymer Science

Poly(N-methylaniline) derivatives, including those with butyl substituents, exhibit enhanced solubility in organic solvents compared to unsubstituted polyaniline. This property is exploited in conductive polymers for electronic devices .

SupplierPackagingPrice (USD)Source Citation
TRC2 g95
TRC5 g295
Biosynth Carbosynth1 g119.9
Biosynth Carbosynth2 g218.1

Pricing reflects synthesis complexity and purity grades (e.g., technical vs. analytical).

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